
Monaspilosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monaspilosin is a natural product found in Monascus pilosus with data available.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Monaspilosin, along with other compounds, was identified from Monascus pilosus, showing promise in antioxidant activities. This compound, isolated from the mycelia of the fungus, has been evaluated for its scavenging properties toward radicals, indicating its potential in combating oxidative stress (Cheng et al., 2008).
Anticancer Activity
A study on Monascus pigments, including monaspilosin, demonstrated significant anticancer activity against human prostate cancer cells. Monaspilosin was found to induce apoptosis in LNCaP cells by attenuating the PI3K/Akt/mTOR pathway and to cause G2/M arrest and autophagic cell death in PC-3 cells through an AMPK-dependent pathway. This suggests its therapeutic potential for treating both androgen-dependent and independent prostate cancers (Chen et al., 2012).
Synthetic Methodologies
Monaspilosin has also been a target for synthetic chemistry studies, exemplified by its synthesis through a Lewis acid-promoted Pinner reaction. This approach not only highlights the compound's chemical interest but also opens pathways for the production and study of similar bioactive molecules (Pfaff et al., 2013).
Role in Fungal Metabolism
Research into the secondary metabolites of Monascus pilosus has revealed monaspilosin as part of a diverse chemical arsenal, with implications for understanding fungal metabolism and interactions. Such studies are crucial for exploring the full potential of fungal metabolites in various applications, including pharmaceuticals and agriculture (Cheng et al., 2010).
Propiedades
Nombre del producto |
Monaspilosin |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)ethyl 2-phenylacetate |
InChI |
InChI=1S/C16H16O3/c17-15-8-6-13(7-9-15)10-11-19-16(18)12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |
Clave InChI |
LEHFWRIESDDBMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OCCC2=CC=C(C=C2)O |
Sinónimos |
monaspilosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



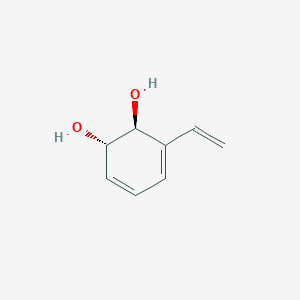
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
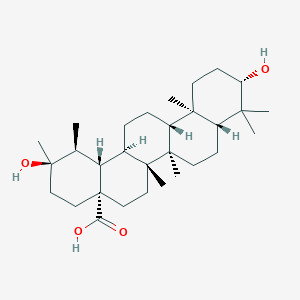
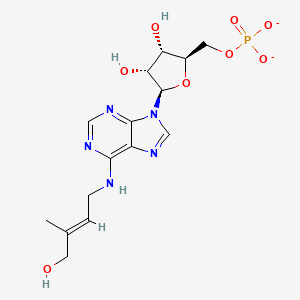
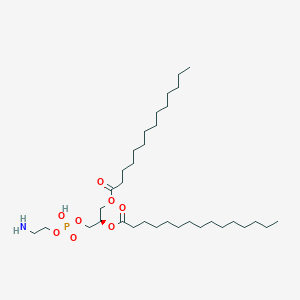
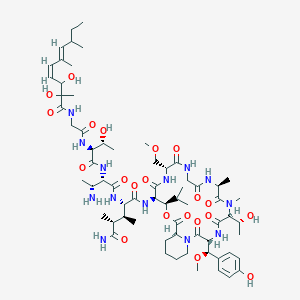
![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)
![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)
![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)
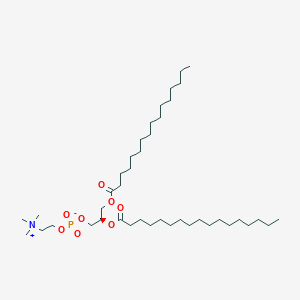
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)


